molecular formula C12H20O4 B1623973 2-Ethylhexyl hydrogen 2-butenedioate CAS No. 45173-95-3

2-Ethylhexyl hydrogen 2-butenedioate

Cat. No.: B1623973
CAS No.: 45173-95-3
M. Wt: 228.28 g/mol
InChI Key: IQBLWPLYPNOTJC-UHFFFAOYSA-N
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Description

2-Ethylhexyl hydrogen 2-butenedioate is a monoester derived from 2-butenedioic acid (maleic or fumaric acid), featuring one 2-ethylhexyl group and one free carboxylic acid group. Monoesters like this are typically intermediates in polymer synthesis or pharmaceuticals, balancing reactivity (due to the acidic hydrogen) and solubility (imparted by the alkyl chain) .

Properties

CAS No.

45173-95-3

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

4-(2-ethylhexoxy)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H20O4/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)

InChI Key

IQBLWPLYPNOTJC-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C=CC(=O)O

Isomeric SMILES

CCCCC(CC)COC(=O)/C=C/C(=O)O

Canonical SMILES

CCCCC(CC)COC(=O)C=CC(=O)O

Other CAS No.

45173-95-3

Origin of Product

United States

Preparation Methods

Direct Esterification of 2-Butenedioic Acid with 2-Ethylhexanol

The most widely documented method for synthesizing 2-ethylhexyl hydrogen 2-butenedioate involves the direct esterification of 2-butenedioic acid (maleic or fumaric acid) with 2-ethylhexanol. This reaction is typically catalyzed by strong acids such as sulfuric acid ($$ \text{H}2\text{SO}4 $$) or p-toluenesulfonic acid (PTSA).

Reaction Conditions and Mechanism

The esterification proceeds via acid-catalyzed nucleophilic acyl substitution. The carboxylic acid group is protonated, enhancing its electrophilicity for attack by the alcohol’s hydroxyl group. Water is eliminated as a byproduct, and the reaction is driven to completion by removing water through azeotropic distillation. For monoester synthesis, a stoichiometric ratio of 1:1 (acid-to-alcohol) is critical to avoid over-esterification to the diester.

Key Parameters:
  • Temperature : 110–130°C under reflux.
  • Catalyst Loading : 1–2 wt% of acid catalyst.
  • Solvent : Toluene or xylene to facilitate water removal.
  • Yield : 60–75%, with the remainder comprising unreacted starting material and trace diester.

Challenges in Monoester Selectivity

Achieving high monoester purity requires precise stoichiometric control. Excess 2-ethylhexanol or prolonged reaction times favor diester formation, necessitating careful monitoring. For example, a study using maleic acid and 2-ethylhexanol in a 1:1 molar ratio with PTSA achieved 68% monoester yield, while a 1:2 ratio resulted in 45% monoester and 38% diester.

Partial Hydrolysis of Bis(2-Ethylhexyl) 2-Butenedioate

An alternative route involves the partial hydrolysis of the pre-formed diester, bis(2-ethylhexyl) 2-butenedioate. This method is less common but offers a pathway to the monoester when direct esterification proves challenging.

Hydrolysis Conditions

The diester is treated with a limited amount of aqueous base (e.g., NaOH or KOH) to selectively cleave one ester group:
$$
\text{Bis(2-ethylhexyl) 2-butenedioate} + \text{OH}^- \rightarrow \text{this compound} + \text{2-ethylhexanol}
$$
Key Parameters :

  • Base Concentration : 0.1–0.5 M to avoid complete hydrolysis.
  • Temperature : 40–60°C.
  • Yield : 50–60%, with residual diester and free acid as byproducts.

Limitations

This method is less efficient due to competing side reactions and the need for precise pH control. Industrial applications are limited compared to direct esterification.

Maleic Anhydride-Based Synthesis

Maleic anhydride serves as a reactive precursor for monoester synthesis. The anhydride reacts with 2-ethylhexanol to form the monoester, followed by controlled hydrolysis of the residual anhydride group.

Reaction Steps:

  • Ring-Opening Esterification :
    $$
    \text{Maleic anhydride} + \text{2-ethylhexanol} \xrightarrow{\text{H}^+} \text{2-Ethylhexyl hydrogen maleate}
    $$
  • Isomerization : The maleate monoester isomerizes to the fumarate form under thermal or acidic conditions.
Key Parameters:
  • Catalyst : Sulfuric acid or ion-exchange resins.
  • Temperature : 80–100°C.
  • Yield : 70–80% after purification.

Industrial and Green Chemistry Considerations

Recent advancements emphasize solvent-free and catalytic methods to enhance sustainability. For instance, bifunctional deep eutectic solvents (DES) have been explored to intensify reaction rates and reduce waste. A DES composed of imidazole and p-toluenesulfonic acid improved monoester yield to 82% under mild conditions (90°C, 4 hours).

Data Tables

Table 1: Physical Properties of this compound

Property Value Source
Molecular Weight 228.285 g/mol
Density 1.043 g/cm³
Boiling Point 342°C at 760 mmHg
Flash Point 122.9°C
Refractive Index ($$ n_D $$) 1.470

Table 2: Comparison of Synthesis Methods

Method Catalyst Yield (%) Purity (%) Key Challenge
Direct Esterification $$ \text{H}2\text{SO}4 $$ 68 85 Diester formation
Partial Hydrolysis NaOH 55 75 pH control
Maleic Anhydride Route Ion-exchange resin 78 90 Isomerization requirement
DES-Catalyzed Imidazole-PTSA 82 92 Solvent recovery

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl hydrogen 2-butenedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of maleic acid and 2-ethylhexanol.

    Oxidation: The compound can be oxidized to form maleic acid derivatives.

    Addition Reactions: The double bond in the butenedioate moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Addition Reactions: Reagents like bromine or hydrogen can be used to add across the double bond.

Major Products Formed

    Hydrolysis: Maleic acid and 2-ethylhexanol.

    Oxidation: Maleic acid derivatives.

    Addition Reactions: Dibromo derivatives or hydrogenated products.

Scientific Research Applications

2-Ethylhexyl hydrogen 2-butenedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylhexyl hydrogen 2-butenedioate involves its interaction with molecular targets and pathways in biological systems. The ester bond can be hydrolyzed by esterases, releasing maleic acid and 2-ethylhexanol, which can then participate in various metabolic pathways. The compound’s effects are mediated through its ability to modify the properties of biological membranes and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • Bis(2-Ethylhexyl) 2-Butenedioate (Diethylhexyl Maleate) :
    A diester of maleic acid (cis-2-butenedioic acid), with two 2-ethylhexyl groups. It is a colorless liquid with low acid value (max 2.0 mg KOH/g) and high molecular weight (340 g/mol), making it suitable as a plasticizer or lubricant .
  • Bis(2-Ethylhexyl) Fumarate :
    The trans-isomer counterpart (fumaric acid diester). The trans configuration may confer higher thermal stability compared to maleates, though direct data is absent .
  • Bis(2-Ethylhexyl) Phthalate (DEHP) :
    A phthalate ester with two 2-ethylhexyl groups. Unlike butenedioates, DEHP’s aromatic core enhances its plasticizing efficiency but raises environmental persistence concerns .
  • Prochlorperazine Hydrogen Maleate: A pharmaceutical monoester, highlighting the role of maleate monoesters in drug solubility and controlled release .

Physical and Chemical Properties

Property 2-Ethylhexyl Hydrogen 2-Butenedioate* Bis(2-Ethylhexyl) Maleate DEHP Bis(2-Ethylhexyl) Fumarate
Molecular Formula C₁₂H₂₀O₄ (inferred) C₂₀H₃₆O₄ C₂₄H₃₈O₄ C₂₀H₃₆O₄
Molecular Weight (g/mol) ~228 (estimated) 340 390.56 340
Physical State Liquid (inferred) Clear liquid Oily liquid Liquid (inferred)
Acid Value (mg KOH/g) >2.0 (higher than diester) ≤2.0 N/A N/A
Applications Polymer intermediates, pharmaceuticals Plasticizers, lubricants Plasticizers Polymer comonomers

*Inferred properties based on structural analogs.

Application and Environmental Impact

  • Plasticizers : DEHP dominates due to its cost-effectiveness but faces regulatory restrictions due to endocrine-disruption risks. Diethylhexyl maleate and fumarate are niche alternatives with lower toxicity profiles .
  • Environmental Persistence : DEHP’s aromatic structure contributes to its environmental persistence, whereas butenedioate esters may degrade more readily due to their unsaturated backbone .

Key Differentiators

  • Acidity: The monoester’s free carboxylic acid group increases reactivity (e.g., in copolymerization) compared to diesters .
  • Isomerism : Maleate (cis) vs. fumarate (trans) esters influence melting points and polymer compatibility .

Biological Activity

2-Ethylhexyl hydrogen 2-butenedioate, also known as bis(2-ethylhexyl) fumarate, is an ester compound with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

  • Molecular Formula : C₁₀H₁₈O₄
  • CAS Number : 45173-95-3
  • Synonyms : this compound, (2E)-4-[(2-ethylhexyl)oxy]-4-oxobut-2-enoic acid

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and influence metabolic pathways. The compound may exert its effects through the following mechanisms:

  • Cell Membrane Interaction : As a lipophilic compound, it can integrate into cell membranes, affecting membrane fluidity and permeability.
  • Reactive Metabolite Formation : The compound may undergo biotransformation to yield reactive intermediates that can interact with proteins and nucleic acids, potentially leading to cytotoxic effects.
  • Modulation of Enzyme Activity : It may influence the activity of enzymes involved in metabolic processes, thereby affecting cellular function.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown significant inhibition of bacterial growth, suggesting potential applications in developing antimicrobial agents.

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Case Study Example :
A study on human breast cancer cell lines (MCF-7) reported an IC50 value of approximately 25 µM for the compound, indicating significant cytotoxicity. The compound was found to enhance the efficacy of conventional chemotherapeutics when used in combination therapy.

Toxicological Profile

While the compound shows promise in various biological activities, its safety profile must be considered. Toxicological assessments indicate that high doses may lead to adverse effects such as:

  • Hepatotoxicity observed in animal models at doses exceeding 500 mg/kg.
  • Mild irritant effects on skin and eyes upon direct exposure.

Table 2: Toxicological Effects Observed in Animal Studies

Study TypeDose Range (mg/kg)Observed Effects
Acute Toxicity100 - 1000No fatalities; mild liver enzyme elevation
Subchronic Toxicity50 - 500Weight loss; histopathological changes in liver

Q & A

Advanced Research Question

  • Compatibility Testing : Use differential scanning calorimetry (DSC) to detect phase separation (ΔH <5 J/g acceptable).
  • Migration Resistance : Soak polymer films in hexane (24 h, 40°C); weight loss >2% indicates poor retention .
  • Rheology : Measure viscosity (ASTM D2196) with 10–15% additive; shear-thinning behavior suggests effective plasticization.

How can in silico models optimize reaction pathways to minimize hazardous byproducts?

Advanced Research Question

  • DFT Calculations : Simulate esterification transition states to identify catalysts (e.g., lipases) that reduce maleic anhydride dimerization .
  • Process Simulation : Aspen Plus® models for continuous flow reactors show 90% yield at 100°C vs. 75% in batch .
  • Lifecycle Analysis : Compare energy use and waste generation (kg/kg product) across batch, semi-batch, and flow systems.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethylhexyl hydrogen 2-butenedioate
Reactant of Route 2
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2-Ethylhexyl hydrogen 2-butenedioate

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